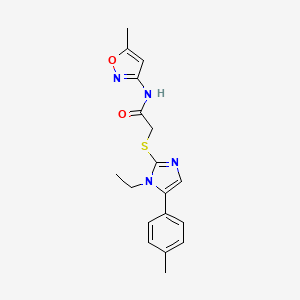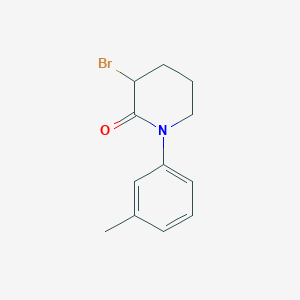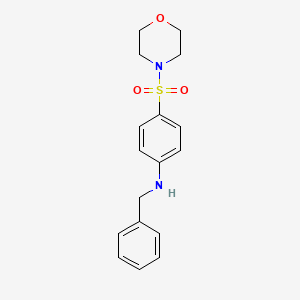![molecular formula C16H25N5 B2505924 N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine CAS No. 1798023-15-0](/img/structure/B2505924.png)
N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N4-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl]-N2,N2,N4-trimethylpyrimidine-2,4-diamine" is a complex molecule that likely exhibits interesting chemical and physical properties due to its pyrrole and pyrimidine components. Pyrrole is a five-membered heterocyclic aromatic organic compound, while pyrimidine is a six-membered heterocyclic aromatic compound with nitrogen atoms at positions 1 and 3 in the ring. The combination of these two structures, along with additional functional groups, can lead to a molecule with unique reactivity and potential applications in various fields such as pharmaceuticals, materials science, and supramolecular chemistry.
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve reactions such as Stille-type coupling procedures, as seen in the synthesis of various pyridine-based ligands . Additionally, the reaction of dimethylaminomethylene compounds with dinucleophiles can yield substituted pyrimidine carboxylates, which can be further modified to produce different pyrimidine derivatives . The synthesis of the compound would likely involve similar strategies, utilizing key intermediates and coupling reactions to introduce the pyrrol and pyrimidine moieties, as well as the specific substituents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be influenced by various interactions, including C–H⋯N, C–H⋯π, and π⋯π interactions . These interactions can dictate the conformation and packing of molecules in the crystal lattice. For the compound , the presence of both pyrrole and pyrimidine rings would contribute to its molecular conformation, potentially leading to a complex 3D structure with specific intra- and intermolecular interactions.
Chemical Reactions Analysis
Pyrimidine and pyrrole derivatives can undergo a variety of chemical reactions. For instance, pyrimidine derivatives can react with dinucleophiles to form carboxylates and amines . Pyrrole derivatives can participate in electrophilic substitution reactions due to the aromatic nature of the pyrrole ring . The specific chemical reactions of "this compound" would depend on the reactivity of the substituents and the overall molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like "this compound" can be predicted based on the properties of similar compounds. For example, the presence of dimethylamino groups can lead to nonplanarity in pyrimidine rings, affecting the compound's physical properties10. Theoretical calculations, such as DFT, can provide insights into the thermodynamic parameters, vibrational analysis, and electronic transitions of the molecule . Additionally, the compound's reactivity can be studied through local reactivity descriptors, providing information on potential reactive sites within the molecule .
Case Studies
While there are no direct case studies on the compound , research on similar compounds can provide valuable insights. For example, the study of the crystal packing of isomeric bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has shown the importance of non-covalent interactions in determining molecular conformation and packing . Another study on the synthesis and characterization of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate has provided detailed information on the synthesis, molecular structure, and interactions of a pyrrole derivative . These studies can serve as a reference for understanding the behavior of "this compound" in various contexts.
科学的研究の応用
Histamine H3 Receptor Ligands
Research indicates that derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine show promising results as ligands for human histamine H3 receptors (hH3Rs) and human H4 receptors (hH4Rs). Specifically, compounds with modifications in the pyrimidine core structure and N-benzylamine substitution demonstrated high hH3R affinity and receptor subtype selectivity, indicating their potential as H3R ligands. The study also emphasized the importance of drug-likeness properties like lipophilicity, ligand efficiency, and topological molecular polar surface area in the development of these compounds (Sadek et al., 2014).
Metabolic Pathways
A study explored the metabolism of the spleen tyrosine kinase inhibitor R406 and its prodrug fostamatinib. It was found that R406, after being administered orally, undergoes extensive metabolism involving both hepatic and gut bacterial processes. This research highlights the complexity of drug metabolism and the role of gut bacteria in the biotransformation of drug compounds (Sweeny et al., 2010).
Mannich Reaction and Ligand Synthesis
The Mannich reaction, involving pyrrole and dimethylpyrrole with monoamines and diamines, has been used to synthesize various compounds. These compounds, including macrocyclic compounds, bicycles, and tripodal ligands, have potential applications in ligand synthesis and supramolecular chemistry. The study's findings are critical for understanding the chemistry of pyrrole and its derivatives (Jana et al., 2019).
Safety and Hazards
将来の方向性
作用機序
Target of action
The compound contains a pyrrole ring, which is a common structure in many biologically active compounds. For example, imidazole, a similar structure, is found in many drugs and has a broad range of biological activities .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrole ring have been found to affect a variety of pathways, depending on their specific structure and target .
Result of action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. For example, some compounds with a pyrrole ring have been found to have antibacterial, antifungal, and anti-inflammatory activities .
特性
IUPAC Name |
4-N-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methyl]-2-N,2-N,4-N-trimethylpyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5/c1-7-21-12(2)10-14(13(21)3)11-20(6)15-8-9-17-16(18-15)19(4)5/h8-10H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKBFKAKDYLKEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)CN(C)C2=NC(=NC=C2)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)
![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)
![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)
![3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2505847.png)

![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)
![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)
![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)
![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2505853.png)
![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)



